2H-Pyrimido[1,2-b]pyridazin-2-one
Description
Strategies for Fused Ring System Formation
The creation of the fused pyrimidine (B1678525) ring is a critical step in the synthesis of 2H-Pyrimido[1,2-b]pyridazin-2-one derivatives. This is typically accomplished by building the second heterocyclic ring onto a pyridazine (B1198779) framework.
One effective method involves the cyclization of appropriately substituted pyridazinone precursors. For instance, 6-phenyl-5-chloro-2H-pyridazin-3-one can be reacted with aroylpiperazines to yield 6-phenyl-5-(4-aroyl-1-piperazinyl)-2H-pyridazin-3-ones. clockss.org This nucleophilic substitution of the chlorine atom sets the stage for further manipulations or can be the final product itself. clockss.org The yield of this reaction can be significantly improved by first reacting the chloropyridazinone with a large excess of piperazine (B1678402) to form a piperazinyl-pyridazinone intermediate, which is then aroylated. clockss.org
Another approach starts with the alkylation of benzene (B151609) with mucochloric acid via a Friedel-Crafts reaction, which, after treatment with hydrazine, affords 6-phenyl-5-chloro-2H-pyridazin-3-one. clockss.org This intermediate serves as a versatile building block for various derivatives.
| Starting Material | Reagents | Product | Yield | Reference |
| 6-phenyl-5-chloro-2H-pyridazin-3-one | Benzoylpiperazine | 6-phenyl-5-(4-benzoyl-1-piperazinyl)-2H-pyridazin-3-one | <15% | clockss.org |
| 6-phenyl-5-(1-piperazinyl)-2H-pyridazin-3-one | Benzoyl chloride, Triethylamine | 6-phenyl-5-(4-benzoyl-1-piperazinyl)-2H-pyridazin-3-one | 62% | clockss.org |
Condensation reactions provide a direct route to the fused pyrimidine ring. A notable example is the reaction of 3-amino-4,5,6-triphenylpyridazine with malonic acid in the presence of phosphoryl chloride to generate the pyrimido[1,2-b]pyridazinone system. eurjchem.com This method offers a straightforward approach to the core structure. eurjchem.com
Similarly, the condensation of 3-aminoindazoles with ethyl 4,4,4-trifluoro-3-oxobutanoate, facilitated by polyphosphoric acid, leads to the formation of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. mdpi.com While this produces a related but distinct indazole-fused system, the underlying principle of condensing an amino-heterocycle with a β-ketoester is a common and effective strategy. mdpi.comnih.gov The reaction of 3-amino-1H-indazole with various carbonyl compounds is a frequent method to access the pyrimido[1,2-b]indazole scaffold. nih.gov
Condensation of 3-aminopyridazines with pyruvaldehyde dimethyl acetal (B89532) in methanolic hydrogen chloride has been shown to yield imidazo[1,2-b]pyridazine (B131497) derivatives, demonstrating the versatility of aminopyridazines in forming fused heterocyclic systems. researchgate.net
| Aminopyridazine Derivative | Condensing Agent | Catalyst/Conditions | Product | Reference |
| 3-amino-4,5,6-triphenylpyridazine | Malonic acid | Phosphoryl chloride | Pyrimido[1,2-b]pyridazinone derivative | eurjchem.com |
| 3-aminoindazole derivatives | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Polyphosphoric acid, reflux | Trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one | mdpi.com |
| 3-amino-4-methylaminopyridazine | Pyruvaldehyde dimethyl acetal | Methanolic hydrogen chloride | 3-methoxy-2-methyl-8-methylaminoimidazo[1,2-b]pyridazine | researchgate.net |
Cycloaddition Approaches
Cycloaddition reactions offer an elegant and powerful tool for the construction of the this compound skeleton and its analogues, often proceeding with high regio- and stereoselectivity.
A prominent cycloaddition strategy involves the use of mesoionic intermediates, such as münchnones (oxazolo-pyridazinones), which act as 1,3-dipoles. nih.gov These mesoionic compounds can be generated in situ from 3(2H)-pyridazinone acids by treatment with acetic anhydride. nih.gov The subsequent [3+2] cycloaddition reaction with acetylenic dipolarophiles, like methyl or ethyl propiolate, leads to the formation of tricyclic intermediates which then extrude carbon dioxide to yield pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov This method is a valuable route for synthesizing condensed pyrrole (B145914) systems. nih.gov
The Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile, is a fundamental method for synthesizing five-membered heterocyclic rings. nih.govwikipedia.orgorganic-chemistry.org This reaction is known for its high efficiency and selectivity. numberanalytics.com
Pyridazinium N-ylides are another class of 1,3-dipoles that readily participate in cycloaddition reactions. nih.gov The [3+2] cycloaddition of pyridazinium ylides with dipolarophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate results in the formation of pyrrolopyridazine derivatives. nih.gov These reactions can be performed under thermal conditions or with microwave irradiation, which often leads to higher yields. nih.gov The cycloaddition with unsymmetrical alkynes like methyl propiolate typically proceeds with high regioselectivity. nih.gov
Synthesis from Heterocyclic Starting Materials (e.g., Pyrrole Derivatives)
While the primary focus is often on building upon a pyridazine core, it is also conceivable to construct the pyrimido[1,2-b]pyridazin-2-one system from other heterocyclic precursors. For instance, the intramolecular 1,3-dipolar cycloaddition of N-alkenyl pyrrole-2-carbaldehydes in the presence of sarcosine (B1681465) can lead to pyrrolo[2,3-a]pyrrolizidine derivatives, showcasing the utility of pyrrole starting materials in building complex fused systems. nih.gov Although not directly yielding the target compound, this illustrates the principle of utilizing pyrrole derivatives in cycloaddition strategies to form nitrogen-containing fused rings.
Structure
3D Structure
Properties
CAS No. |
30247-55-3 |
|---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrimido[1,2-b]pyridazin-2-one |
InChI |
InChI=1S/C7H5N3O/c11-7-3-5-10-6(9-7)2-1-4-8-10/h1-5H |
InChI Key |
IXGNAIZOGQXFBG-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=O)C=CN2N=C1 |
Canonical SMILES |
C1=CC2=NC(=O)C=CN2N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Pyrimido 1,2 B Pyridazin 2 One Derivatives
Advanced Synthetic Techniques
Modern synthetic organic chemistry has provided a range of sophisticated techniques that offer significant advantages over classical methods, including enhanced reaction rates, improved yields, greater functional group tolerance, and the ability to construct complex molecules in fewer steps. These advanced methodologies are increasingly being applied to the synthesis of complex heterocyclic systems like 2H-pyrimido[1,2-b]pyridazin-2-one.
Microwave-Assisted Organic Syntheses
Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a non-conventional heating method that can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govgeorgiasouthern.eduat.uanih.gov The application of microwave irradiation to the synthesis of nitrogen-containing heterocycles is well-documented, demonstrating its utility in the rapid generation of compound libraries. rsc.orgnih.govrsc.org
While specific literature on the microwave-assisted synthesis of this compound is not abundant, the successful application of MAOS to structurally similar fused pyrimidine (B1678525) and pyridazine (B1198779) systems suggests its high potential in this area. nih.govrsc.orgnih.govresearchgate.net For instance, the one-pot synthesis of pyrazolo[1,5-a]pyrimidinones has been efficiently achieved under microwave irradiation, showcasing the ability of this technique to facilitate multi-step reactions in a single procedure. nih.gov Similarly, various substituted pyridazine derivatives have been synthesized using microwave-assisted reactions, highlighting the broad applicability of this method. georgiasouthern.edu
The synthesis of this compound derivatives could likely be accelerated by microwave heating in key cyclization or condensation steps. A plausible approach involves the condensation of a 3-aminopyridazine (B1208633) derivative with a suitable three-carbon synthon, such as a β-keto ester or malonic acid derivative, under microwave irradiation. This would be expected to significantly shorten the reaction times compared to conventional heating methods.
Table 1: Representative Conditions for Microwave-Assisted Synthesis of Related Heterocycles
| Heterocyclic System | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pyrazolo[1,5-a]pyrimidinone | β-Ketonitrile, Hydrazine, β-Ketoester | Methanol | 150 | 2 h 5 min | 52 | nih.gov |
| Pyrimido[1,2-a]pyrimidine | 2-Aminopyrimidine, Aromatic aldehyde, Active methylene (B1212753) reagent | DMF | - | 1.5-3 min | 82-95 | rsc.org |
| 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-one | 6-Methylisocytosine, α-Bromoacetophenone | - | 160 | 20 min | High | nih.gov |
| 2H-Pyrido[1,2-a]pyrimidine-2-one | 2-Aminopyridine, Ethyl (ethoxymethylene)cyanoacetate | - | - | - | - | researchgate.net |
This table presents data for structurally related compounds to illustrate the potential conditions for the synthesis of this compound derivatives.
Transition-Metal Catalyzed Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of heterocyclic cores. The Ullmann condensation and the Suzuki-Miyaura coupling are particularly relevant for the synthesis and derivatization of pyridazine and pyrimidine-based structures.
Ullmann Arylation:
The Ullmann reaction, traditionally a copper-catalyzed coupling of aryl halides, has evolved into a versatile method for the formation of C-N bonds, crucial for the synthesis of many nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org Copper-catalyzed tandem reactions, such as an Ullmann-type C-N cross-coupling followed by an intramolecular amidation, have been successfully employed in the synthesis of pyrido[1,2-a]pyrimidin-4-ones. nih.gov This strategy could be adapted for the synthesis of this compound derivatives, for example, by coupling a substituted 3-aminopyridazine with a suitable partner that can subsequently cyclize to form the pyrimidone ring. The use of copper catalysts is advantageous due to their lower cost compared to precious metals like palladium. nih.govrsc.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, and it is one of the most widely used methods for creating C-C bonds. nih.govmdpi.comnih.gov This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.
In the context of this compound, the Suzuki-Miyaura reaction would be a powerful tool for introducing aryl or heteroaryl substituents onto the heterocyclic scaffold. A general approach would involve the synthesis of a halogenated this compound precursor, which could then be coupled with various boronic acids to generate a library of derivatives. The synthesis of functionalized heteroarylpyridazines and pyridazin-3(2H)-one derivatives via palladium-catalyzed cross-coupling has been demonstrated, providing a solid foundation for its application to the this compound system. nih.govnih.gov For instance, trifluoromethylated pyrimido[1,2-b]indazole derivatives have been successfully functionalized using Suzuki-Miyaura coupling, showcasing the feasibility of this approach on a related fused heterocyclic system. mdpi.com
Table 2: General Conditions for Suzuki-Miyaura Coupling of Related Pyridazine/Pyrimidine Scaffolds
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Bromo-6-(thien-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 14-28 | mdpi.com |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 4-Methoxyphenyl boronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | >73 | mdpi.com |
| Halogenated Pyrido[2,3-d]pyrimidines | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 110 | 71-76 | researchgate.net |
This table provides illustrative conditions from related systems that could be adapted for the functionalization of this compound derivatives.
Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials. scirp.orgscielo.org.mx MCRs are characterized by their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity, making them particularly attractive for the synthesis of drug-like molecules and functional materials. rsc.org
The synthesis of various fused pyrimidine and pyridazine systems has been successfully achieved through MCRs. For example, a one-pot, three-component reaction of 6-amino-1,3-dimethyluracil, arylaldehydes, and malononitrile (B47326) has been used to generate pyrido[2,3-d]pyrimidine (B1209978) derivatives. scirp.org Another example is the synthesis of pyrimido[1,2-b] nih.govgeorgiasouthern.edursc.orgresearchgate.nettetrazines from the reaction of an aminothioxopyrimidinone derivative with hydrazonoyl halides. researchgate.net
While a specific MCR for the direct synthesis of the this compound core has not been explicitly reported in the reviewed literature, the principles of MCRs can certainly be applied to its construction. A potential MCR could involve the condensation of a 3-aminopyridazine, an aldehyde, and a β-dicarbonyl compound or a related active methylene species. Such a reaction would allow for the rapid assembly of the this compound scaffold with diverse substitution patterns determined by the choice of the initial components. The development of such an MCR would represent a significant advancement in the synthesis of this important class of heterocycles.
Table 3: Examples of Multi-Component Reactions for the Synthesis of Fused Pyrimidines
| Product Scaffold | Components | Catalyst/Conditions | Key Features | Reference |
| Pyrido[2,3-d]pyrimidines | 6-Amino-1,3-dimethyluracil, Arylaldehyde, Malononitrile | Bi(OTf)₃ | One-pot, three-component | scirp.org |
| Pyrrolo[2,3-d]pyrimidines | Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives | TBAB | One-pot, three-component, green approach | scielo.org.mx |
| Pyrimido[1,2-b] nih.govgeorgiasouthern.edursc.orgresearchgate.nettetrazines | Aminothioxopyrimidinone, Hydrazonoyl halides | Triethylamine | Two-component, one-pot | researchgate.net |
This table showcases the versatility of MCRs in constructing related heterocyclic systems, suggesting potential pathways for the synthesis of this compound derivatives.
Reactivity and Chemical Transformations of the 2h Pyrimido 1,2 B Pyridazin 2 One Core
Electrophilic and Nucleophilic Substitution Pathways
The reactivity of the 2H-pyrimido[1,2-b]pyridazin-2-one core towards electrophilic and nucleophilic attack is dictated by the electron distribution within the fused ring system. The presence of four nitrogen atoms renders the bicyclic system generally electron-deficient, which has a significant impact on its substitution patterns.
Electrophilic Substitution:
Direct electrophilic substitution on the unsubstituted this compound core is challenging due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring system towards attack by electrophiles. However, the introduction of electron-donating groups or the use of forcing reaction conditions can facilitate such transformations. While specific studies on the nitration or halogenation of the parent this compound are not extensively documented, related heterocyclic systems provide insights into potential reactivity. For instance, the nitration of fused pyrimidine (B1678525) derivatives has been achieved using strong acids, suggesting that similar conditions might be required for the pyrimido[1,2-b]pyridazin-2-one core. researchgate.netrsc.org
Nucleophilic Substitution:
The electron-deficient character of the this compound system makes it more susceptible to nucleophilic substitution, particularly when substituted with good leaving groups such as halogens. Halogenated derivatives of related pyridazine (B1198779) and pyrimidine systems readily undergo nucleophilic displacement. For example, the reaction of 4-chloro-6-phenylpyrimidine (B189524) with ammonia (B1221849) proceeds via an addition-elimination mechanism. wur.nl This suggests that halogenated 2H-pyrimido[1,2-b]pyridazin-2-ones would be valuable intermediates for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.
| Reaction Type | Substrate (Analogous System) | Reagent | Product | Reference |
| Nucleophilic Substitution | 4-Chloro-6-phenylpyrimidine | KNH2/NH3 | 4-Amino-6-phenylpyrimidine | wur.nl |
Oxidation and Reduction Chemistry
The oxidation and reduction of the this compound core can lead to the formation of various derivatives with modified electronic and biological properties.
Oxidation:
The pyridazine and pyrimidine rings are generally resistant to oxidation. However, the introduction of specific functional groups can provide sites for oxidative transformations. For example, alkyl side chains can be oxidized to carboxylic acids. The synthesis of pyridazines from 1,6-dihydropyridazines through oxidation with reagents like NaOH highlights a potential pathway for the aromatization of partially reduced pyrimido[1,2-b]pyridazin-2-one derivatives. organic-chemistry.org
Reduction:
Functional Group Interconversions
Functional group interconversions on the this compound scaffold are essential for the synthesis of diverse libraries of compounds. These transformations allow for the modification of existing functional groups to introduce new chemical properties.
A key functional group interconversion is the transformation of the 2-oxo group into other functionalities. For instance, treatment with chlorinating agents like phosphorus oxychloride (POCl₃) can convert the lactam to a 2-chloro derivative. This 2-chloro intermediate is a versatile precursor for nucleophilic substitution reactions, enabling the introduction of various substituents at this position.
Alkylation of the nitrogen atoms or other reactive sites on the ring system is another important functional group interconversion. Studies on related pyrimidinone systems have shown that alkylation can occur at the nitrogen atoms or at exocyclic functional groups, depending on the reaction conditions and the substrate. nih.gov
| Reaction Type | Starting Material (Analogous System) | Reagent | Product | Reference |
| Chlorination | Pyrimido[1,2-a]benzimidazol-4-one | POCl₃ | 4-Chloropyrimido[1,2-a]benzimidazole | nih.gov |
| Alkylation | 6-Amino-2-mercapto-3H-pyrimidin-4-one | Dibromoalkanes | Thiazolo[3,2-a]pyrimidine and Pyrimido[2,1-b] nih.govmdpi.comthiazine derivatives | nih.gov |
Annulation Reactions for Polycyclic System Generation
The this compound core can serve as a building block for the construction of more complex polycyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, are a powerful tool for generating novel molecular architectures.
One important strategy is the use of intramolecular cycloaddition reactions. For example, pyridazine derivatives with appropriately positioned alkyne or alkene side chains can undergo intramolecular Diels-Alder reactions to form new fused rings. mdpi.comresearchgate.net This approach allows for the regioselective construction of complex polycyclic systems.
Furthermore, the pyrimido[1,2-b]pyridazin-2-one system can be elaborated by building additional heterocyclic rings onto the core. For instance, the synthesis of pyrimido[1,2-b]-1,2,4-triazolopyridazines demonstrates the feasibility of fusing a triazole ring to the pyridazine moiety. nih.gov Such annulation reactions significantly expand the chemical space accessible from the this compound scaffold.
| Reaction Type | Starting Material (Analogous System) | Reaction Condition | Product Type | Reference |
| Intramolecular [4+2] Cycloaddition | 3-(Alkynyloxy)-4-pyridazinecarbonitriles | Heat | Fused benzonitriles | mdpi.comresearchgate.net |
| Annulation | 6-Hydrazino-1,2,4-triazolo[3,4-f]pyridazine | Diethyl ethoxymethylenemalonate | Pyrimido[1,2-b]-1,2,4-triazolopyridazines | nih.gov |
Spectroscopic and Advanced Structural Characterization of 2h Pyrimido 1,2 B Pyridazin 2 One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 2H-Pyrimido[1,2-b]pyridazin-2-one compounds, offering a comprehensive view of the proton and carbon framework.
The ¹H NMR spectrum of this compound derivatives provides crucial information about the electronic environment of the protons within the molecule. The chemical shifts of these protons are influenced by the presence of heteroatoms and the fused aromatic system. For instance, in a series of synthesized 7,8-dihydro-6H-pyrimido[1,2-b]-1,2,4-triazolo[3,4-f]pyridazines, the proton signals were assigned based on their chemical shifts and coupling patterns. nih.gov
| Proton | Typical Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 9.0 |
| Aliphatic Protons (on substituents) | 1.0 - 4.0 |
This table provides a generalized range of chemical shifts. Actual values can vary based on substituents and solvent.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the this compound core are characteristic of their position within the heterocyclic system. For example, the carbonyl carbon (C=O) typically appears at a downfield chemical shift due to the deshielding effect of the oxygen atom. Studies on related pyridazinone derivatives have utilized ¹³C NMR for structural confirmation. nih.govnih.gov
| Carbon | Typical Chemical Shift (ppm) |
| C=O | 150 - 170 |
| Aromatic/Heteroaromatic Carbons | 110 - 160 |
| Aliphatic Carbons (on substituents) | 10 - 60 |
This table provides a generalized range of chemical shifts. Actual values can vary based on substituents and solvent.
To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms within the this compound framework, two-dimensional (2D) NMR techniques are employed. researchgate.netresearchgate.netsdsu.eduyoutube.comyoutube.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. researchgate.netresearchgate.netsdsu.eduyoutube.comyoutube.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a proton's signal to its attached carbon. researchgate.netresearchgate.netsdsu.eduyoutube.comyoutube.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing critical information for piecing together the molecular structure, especially in identifying quaternary carbons and linking different fragments of the molecule. researchgate.netresearchgate.netsdsu.eduyoutube.comyoutube.comresearchgate.net
| 2D NMR Experiment | Information Gained |
| COSY | Shows which protons are coupled to each other (typically through 2-3 bonds). |
| HSQC | Correlates protons with the carbons they are directly attached to (¹JCH). |
| HMBC | Shows longer-range couplings between protons and carbons (²JCH, ³JCH), helping to establish the overall carbon framework. |
Nitrogen-15 (¹⁵N) NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms within the this compound ring system. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, techniques like ¹H-¹⁵N HMBC can be used to determine the chemical shifts of the nitrogen atoms. researchgate.net These shifts are sensitive to the hybridization state of the nitrogen and its participation in the aromatic system.
| Nitrogen | Typical Chemical Shift (ppm) |
| Pyridazinone Nitrogens | Varies significantly based on substitution and electronic environment |
Data for the specific this compound core is not widely available and would require specific experimental determination.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, the IR spectrum provides clear evidence for the presence of key structural features. The most prominent and diagnostic absorption is that of the carbonyl (C=O) group. The position of this band can be influenced by the electronic nature of the fused ring system and any substituents present. The IR spectra of related pyridazine (B1198779) and pyrimidine (B1678525) compounds have been studied in detail. core.ac.uk
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (Amide) | 1650 - 1700 |
| C=N | 1580 - 1650 |
| C=C (Aromatic) | 1450 - 1600 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
This table provides generalized absorption ranges. Specific values can be influenced by the molecular environment.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. The synthesis of various pyridazinone derivatives has been confirmed using mass spectrometry. nih.gov
| Ion | Description |
| [M]⁺ | Molecular ion, representing the intact molecule with a positive charge. |
| [M-CO]⁺ | A common fragment resulting from the loss of a neutral carbon monoxide molecule from the pyridazinone ring. |
| Other Fragments | Dependent on the specific substituents on the this compound core. |
The fragmentation pattern is highly dependent on the specific derivative and the ionization method used.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of newly synthesized compounds. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS provides an exact mass that can be used to calculate the molecular formula, a critical step in structural confirmation.
Below is a representative data table illustrating how HRMS data would be presented for a hypothetical derivative of this compound.
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Difference (ppm) |
| Hypothetical Derivative | C₈H₇N₄O | 175.0614 | 175.0611 | -1.7 |
This table is illustrative and based on expected values for a substituted derivative.
X-ray Crystallography for Solid-State Structure Elucidation and Regioselectivity Confirmation
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. It is particularly crucial for confirming the regioselectivity of reactions where multiple isomers could potentially form.
While a specific crystal structure for the parent this compound has not been detailed in the available literature, studies on closely related fused heterocyclic systems, such as pyrrolo[1,2-b]pyridazine (B13699388) derivatives, demonstrate the power of this technique. For these compounds, X-ray analysis has been used to conclusively establish the planar conformation of the molecule in the crystalline state and to describe the intermolecular interactions, such as π-π stacking, that govern the crystal packing.
In the synthesis of new pyrrolo[1,2-b]pyridazines, X-ray diffraction data confirmed the regioselectivity of the cycloaddition reaction used in their preparation. Similarly, for substituted pyrimido[1,2-b]indazoles, X-ray crystallography provided definitive support for the spectroscopic assignments and revealed significant delocalization of π-electron density across the fused ring system. nih.gov
A representative table of crystallographic data for a related heterocyclic compound is provided below to illustrate the type of information obtained from such an analysis.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542(1) |
| b (Å) | 12.113(2) |
| c (Å) | 14.876(3) |
| β (˚) | 98.76(1) |
| Volume (ų) | 1521.9(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.45 |
| R-factor (%) | 4.2 |
This data is representative of a related heterocyclic system and serves as an example.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophore, which is the part of the molecule that absorbs light.
The this compound system contains a conjugated π-system, which is expected to give rise to characteristic UV-Vis absorption bands. Studies on related pyridazine and pyrimidine heterocycles show that these compounds typically exhibit strong absorptions in the UV region, often with multiple bands corresponding to π → π* and n → π* transitions. The gas-phase UV absorption spectra of pyridazine, pyrimidine, and pyrazine, for example, show broad continuum absorption with less intense bands in the 200-380 nm range. eurjchem.com
While a specific UV-Vis spectrum for this compound is not detailed in the reviewed literature, the expected spectral data can be inferred from its structural analogues. The position and intensity of the absorption maxima would be sensitive to the substitution pattern on the heterocyclic core and the solvent used for the measurement.
An illustrative table of UV-Vis absorption data for a related heterocyclic system is presented below.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Related Pyridazinone Derivative | Ethanol | 235 | 15,000 |
| 310 | 8,500 |
This table is illustrative and based on typical values for related heterocyclic compounds.
Circular Dichroism (CD) Spectroscopy (if applicable for chiral derivatives)
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. An achiral molecule does not exhibit a CD spectrum, but a chiral molecule will have a unique CD spectrum that is equal in magnitude and opposite in sign to that of its enantiomer.
The parent this compound is an achiral molecule and therefore would not show a CD spectrum. However, if a chiral center is introduced into the molecule, for example, through substitution with a chiral group, the resulting derivative would be chiral and could be characterized by CD spectroscopy. This technique is particularly useful for determining the absolute configuration of enantiomers and for studying conformational changes in chiral molecules in solution.
The application of CD spectroscopy has been demonstrated in the study of host-guest complexes where achiral hosts form complexes with chiral guests, inducing a CD signal. For chiral derivatives of this compound, CD spectroscopy could be employed to:
Distinguish between enantiomers.
Assign the absolute configuration by comparing experimental spectra with those predicted by theoretical calculations.
Investigate conformational equilibria in solution.
As this section is applicable only to chiral derivatives, a data table is not presented. The interpretation of CD spectra for such derivatives would involve analyzing the sign and intensity of the Cotton effects to deduce stereochemical information.
Computational Chemistry and Molecular Modeling Studies of 2h Pyrimido 1,2 B Pyridazin 2 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, stability, and reactivity of 2H-Pyrimido[1,2-b]pyridazin-2-one and its derivatives.
Density Functional Theory (DFT) Studies on Electronic Structure
DFT calculations are widely employed to determine the electronic structure of heterocyclic compounds. By solving the Kohn-Sham equations, researchers can obtain the molecule's ground-state electron density, from which various electronic properties can be derived. For derivatives of the related pyrimido[1,2-a]benzimidazole (B3050247) system, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to investigate their ground state properties. nih.gov These studies reveal that the planarity of the fused ring system significantly impacts the electronic and structural properties. nih.gov
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. mdpi.com
| Parameter | Description | Typical Calculated Values for Pyridazine (B1198779) Derivatives |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | 4.0 to 5.0 eV |
| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 eV |
| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.5 to 4.5 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 eV |
| Global Softness (S) | 1 / (2η) | 0.20 to 0.25 eV-1 |
This table presents illustrative data based on calculations for related pyridazine derivatives and is intended to show the types of parameters obtained from DFT studies.
Prediction of Spectroscopic Parameters
Computational methods are also instrumental in predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). nih.gov For related pyrimido[1,2-a]benzimidazole derivatives, TD-DFT calculations have been shown to provide theoretical spectra that are in good agreement with experimental data, helping to assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π*. nih.gov
Similarly, DFT calculations can predict vibrational frequencies (IR and Raman spectra). By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. This computed spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. While no specific studies on the parent this compound are available, research on other pyridazinone derivatives demonstrates the utility of this approach. researchgate.net
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These theoretical predictions are valuable for confirming the structure of synthesized compounds. nih.gov
Reactivity and Reaction Mechanism Predictions
DFT calculations can provide significant insights into the reactivity of this compound. The distribution of the electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com Red-colored regions on an MEP map indicate a negative electrostatic potential, suggesting sites susceptible to electrophilic attack, while blue regions represent a positive potential, indicating sites prone to nucleophilic attack. mdpi.com
Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, offer a quantitative measure of the molecule's reactivity. mdpi.com Local reactivity descriptors, like the Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
In addition to predicting reactivity, computational methods can be used to explore potential reaction mechanisms. For example, DFT modeling has been used to study the Suzuki-Miyaura reactions of substituted pyridazinones, elucidating the feasibility of different reaction pathways. researchgate.net Such studies can help in optimizing reaction conditions and in the design of new synthetic routes to functionalized pyrimidopyridazinone derivatives.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or a nucleic acid. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Protein Interaction Analysis and Binding Mode Prediction
For the this compound scaffold, molecular docking can be used to investigate its potential to interact with various biological targets. In a study on a series of 7-substituted-4-trifluoromethyl-2H-pyrimido[1,2-b]pyridazin-2-one derivatives, molecular docking was performed to explore their binding to the Akt protein, a key enzyme in cell signaling pathways implicated in cancer. tbzmed.ac.ir
The docking simulations predicted that these compounds could bind within a hydrophobic pocket of the Akt protein. tbzmed.ac.ir The analysis of the docked poses reveals the specific amino acid residues involved in the interaction, which can include hydrogen bonds and hydrophobic interactions. For example, one of the active derivatives was found to interact with residues such as Ser-205 and Gly-294. tbzmed.ac.ir This detailed interaction analysis helps to rationalize the observed biological activity and provides a basis for the design of more potent inhibitors.
The results of such a docking study are typically summarized in a table that includes the binding affinity (or docking score) and the predicted inhibition constant (Ki).
| Compound Derivative | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues |
| Derivative 1 | -5.82 | 54.22 | Ser-205, Gly-294 |
| ... | ... | ... | ... |
This table is based on data for derivatives of this compound docked into the Akt protein, as reported in a published study. tbzmed.ac.ir
In Silico Screening and Hit Identification
Molecular docking is a powerful tool for in silico screening (also known as virtual screening) of large compound libraries to identify potential "hits" for a specific biological target. By docking a large number of molecules into the active site of a target protein, compounds can be ranked based on their predicted binding affinity. This approach allows for the prioritization of a smaller number of compounds for experimental testing, saving time and resources.
While no large-scale in silico screening studies focusing specifically on the this compound scaffold have been reported, the general methodology is widely applied in drug discovery. For related heterocyclic systems like pyridazine derivatives, in silico screening has been used to identify potential inhibitors of targets such as IL-1β production. tbzmed.ac.ir The process involves creating a virtual library of compounds based on the core scaffold and then using a validated docking protocol to predict their binding to the target of interest. The top-ranking compounds from the virtual screen are then considered for synthesis and biological evaluation. This strategy has proven effective in the identification of novel bioactive molecules. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a dynamic perspective of the interactions between a ligand, such as a this compound derivative, and its biological target. By simulating the movements of atoms and molecules over time, MD can validate the stability of binding poses predicted by molecular docking, elucidate the key intermolecular interactions, and provide insights into the conformational changes that occur upon binding.
In the context of pyrimido[1,2-b]pyridazin-2-one derivatives, which have been investigated for their anticancer and anti-inflammatory properties, MD simulations are crucial for understanding their mechanism of action at an atomic level. nih.gov For instance, after docking a series of these compounds into the active site of a target protein like Cyclooxygenase-2 (COX-2), MD simulations can be performed to assess the stability of the ligand-protein complex. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein that may be important for ligand binding.
A typical MD simulation protocol for a this compound derivative complexed with a target protein would involve the following steps:
| Step | Description |
| System Preparation | The docked complex is solvated in a water box, and ions are added to neutralize the system. |
| Minimization | The energy of the system is minimized to remove any steric clashes or unfavorable geometries. |
| Equilibration | The system is gradually heated to physiological temperature (e.g., 310 K) and the pressure is equilibrated. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature). |
| Production Run | The simulation is run for a specific time period (e.g., 100 nanoseconds) to generate trajectories of the atomic motions. |
| Analysis | The trajectories are analyzed to determine the stability of the complex, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate binding free energies. |
Through such simulations, researchers can gain a deeper understanding of why certain derivatives of the this compound scaffold exhibit higher potency than others, thereby guiding the design of new analogues with improved therapeutic profiles.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. This "pharmacophore" can then be used as a 3D query to screen large chemical databases for novel compounds that possess the required features, a process known as virtual screening.
For the this compound class of compounds, a pharmacophore model can be developed based on a set of active analogues. The first step involves identifying the common chemical features present in these molecules and their spatial relationships. For example, a pharmacophore model for a series of pyrimido[1,2-b]pyridazin-2-one derivatives might include:
A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the pyridazinone ring.
An aromatic ring feature from the pyrimidine (B1678525) or a substituted phenyl group.
A hydrophobic feature associated with an alkyl or trifluoromethyl substituent.
Once a statistically significant pharmacophore model is generated, it can be used to screen virtual libraries of compounds. This approach allows for the rapid identification of diverse chemical scaffolds that are predicted to have the desired biological activity. The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally. This hierarchical approach significantly streamlines the drug discovery process, saving both time and resources.
An example of a pharmacophore-based virtual screening workflow for identifying new pyrimido[1,2-b]pyridazin-2-one-like compounds is outlined below:
| Step | Description |
| Pharmacophore Model Generation | A set of active this compound derivatives is used to generate and validate a 3D pharmacophore model. |
| Database Selection | A large, diverse chemical database (e.g., ZINC, ChemBridge) is chosen for screening. |
| Virtual Screening | The pharmacophore model is used as a filter to screen the database, identifying molecules that match the pharmacophoric features. |
| Hit Filtering | The initial hits are filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and other physicochemical properties. |
| Further Computational Analysis | The filtered hits are then docked into the target protein's active site to predict their binding modes and affinities. |
| Experimental Validation | The most promising candidates are selected for synthesis and biological evaluation. |
Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (e.g., physicochemical, electronic, and steric properties) with activity, a QSAR model can be developed to predict the activity of new, untested compounds. Three-dimensional QSAR (3D-QSAR) extends this concept by considering the 3D properties of molecules, such as their shape and electrostatic fields.
For a series of this compound derivatives with known biological activities (e.g., IC50 values for enzyme inhibition), a QSAR study can provide valuable insights into the structural requirements for potency. nih.gov For example, a study on a series of 7-substituted-4-trifluoromethyl-2H-pyrimido[1,2-b]pyridazin-2-one derivatives revealed that different substituents at the 7-position significantly influenced their cytotoxic and anti-inflammatory activities. nih.gov
A hypothetical QSAR study on such a series would involve the calculation of various molecular descriptors for each compound:
| Descriptor Class | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |
| Steric | Molecular volume, surface area, ovality |
| Hydrophobic | LogP, molar refractivity |
| Topological | Wiener index, Kier & Hall connectivity indices |
These descriptors would then be used to build a QSAR model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting equation would quantify the contribution of each descriptor to the biological activity.
In a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the aligned structures of the pyrimido[1,2-b]pyridazin-2-one derivatives are placed in a 3D grid. Steric and electrostatic fields are then calculated at each grid point, and these field values are used as the independent variables in a PLS analysis. The results are often visualized as contour maps, which highlight the regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a CoMFA map might show a region of positive steric contribution, suggesting that bulkier substituents in that area would enhance potency.
The predictive power of a QSAR or 3D-QSAR model is assessed through internal and external validation techniques. A robust and predictive model can be an invaluable tool for the rational design of new this compound derivatives with optimized biological activity.
Structure Activity Relationship Sar Studies of 2h Pyrimido 1,2 B Pyridazin 2 One Derivatives
Impact of Substituent Effects on Biological Activity
The nature, position, and stereochemistry of substituents on the 2H-Pyrimido[1,2-b]pyridazin-2-one framework play a pivotal role in modulating the biological efficacy of its derivatives. These modifications influence the electronic, steric, and lipophilic properties of the molecules, which in turn affect their interaction with biological targets.
Positional and Electronic Influence of Substituents
Research into a series of 4-trifluoromethyl-7-(substituted)-2H-pyrimido[1,2-b]pyridazin-2-ones has shed light on the significance of substituents at the 7-position. researchgate.netnih.govgoogle.com These studies have demonstrated that the cytotoxic and anti-inflammatory activities of these compounds are dependent on the nature of the substituent at this position. researchgate.netnih.govgoogle.com
A key finding is that the presence of a chlorine atom at the 7-position leads to a marked increase in both anticancer and anti-inflammatory properties. researchgate.netnih.govgoogle.com Compound 1 , bearing a chlorine substituent, exhibited the most potent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines, with IC50 values of 49.35 µM and 69.32 µM, respectively. researchgate.netnih.govgoogle.com This derivative also displayed the strongest inhibitory effect on nitric oxide (NO) production, a key mediator in inflammation, with an IC50 of 29.94 µM. researchgate.netnih.govgoogle.com The electron-withdrawing nature of the chlorine atom is believed to be a key contributor to this enhanced activity.
The introduction of other substituents at the 7-position generally resulted in compounds with weak to moderate activity, underscoring the specific and favorable influence of the chloro group in this particular series. researchgate.netnih.gov
| Compound | Substituent at Position 7 | Anticancer Activity (IC50 in µM) against HCT-116 | Anticancer Activity (IC50 in µM) against MCF-7 | Anti-inflammatory Activity (NO production IC50 in µM) |
|---|---|---|---|---|
| 1 | -Cl | 49.35 | 69.32 | 29.94 |
| Other Analogs | Various | Weak to Moderate | Weak to Moderate | Weak to Moderate |
Steric Hindrance and Lipophilicity Considerations
While direct and extensive studies on the steric and lipophilic effects on the this compound core are limited, the investigation of the aforementioned 7-substituted derivatives provides some initial insights. The varying activities among the eleven synthesized analogs suggest that both steric bulk and lipophilicity (logP) of the substituents at position 7 likely play a role in their biological effects, although the precise contributions have not been fully elucidated. researchgate.netnih.gov For instance, while the electronic effect of chlorine in compound 1 appears dominant, the size and hydrophobicity of other substituents may hinder optimal binding to the target proteins, leading to reduced activity. Further quantitative structure-activity relationship (QSAR) studies are needed to systematically dissect these steric and lipophilic contributions.
Influence of Core Scaffold Modifications on Pharmacological Profiles
The pharmacological profiles of pyrimido[1,2-b]pyridazin-2-one derivatives can be significantly altered by modifications to the core heterocyclic scaffold. While research directly focused on the this compound ring system is still emerging, studies on related fused pyridazinone structures provide valuable analogous information.
For example, the fusion of additional rings to the pyridazinone core has been shown to be a successful strategy for modulating activity. In a series of tricyclic pyridazinone-based molecules, the nature of the fused ring system was found to be critical for their activity as STAT3 inhibitors. researchgate.net This suggests that expanding the this compound core, for instance by annulating another ring, could be a promising avenue for developing new therapeutic agents.
Furthermore, the synthesis of related heterocyclic systems like pyrimido[1,2-b]indazoles and pyrrolo[1,2-b]pyridazines highlights the chemical tractability of modifying the core structure. rsc.orgrsc.orgmdpi.comsarpublication.com These synthetic endeavors provide a foundation for future work aimed at systematically exploring how alterations to the pyrimidine (B1678525) or pyridazine (B1198779) rings within the this compound scaffold impact biological outcomes.
Stereochemical Contributions to Activity and Selectivity
The role of stereochemistry in the biological activity of this compound derivatives is a largely unexplored area. However, the importance of chirality is well-established for other pyridazinone-containing compounds.
In a study on chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones, it was demonstrated that N-formyl peptide receptors (FPRs) exhibited clear enantiomer selectivity. nih.gov Generally, the R-(-)-enantiomers were more potent agonists than their S-(+)-counterparts. nih.gov This enantiomeric preference underscores the specific three-dimensional interactions between the small molecule and its biological target.
Although this research was not conducted on the this compound system, it provides a strong rationale for investigating the stereochemical aspects of its derivatives. The synthesis of chiral 2H-Pyrimido[1,2-b]pyridazin-2-ones and the separate evaluation of their enantiomers or diastereomers would be a critical step in developing more selective and potent drug candidates. The creation of stereogenic centers, for instance through the introduction of chiral substituents or by modifications that render one of the core atoms chiral, could lead to compounds with significantly improved pharmacological properties.
Mechanistic Biochemical and Cellular Studies of 2h Pyrimido 1,2 B Pyridazin 2 One Derivatives
Enzyme Target Identification and Inhibition Kinetics
Derivatives of the 2H-Pyrimido[1,2-b]pyridazin-2-one core and related pyridazine (B1198779) structures have been identified as potent inhibitors of several key enzymes implicated in a variety of pathologies. The specificity and nature of this inhibition are crucial for their development as therapeutic agents.
Dihydrofolate Reductase (DHFR) Inhibition Mechanisms
Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors, making it a key target for antimicrobial and anticancer therapies. Certain pyrimidine-based derivatives, which share a core structural element with this compound, have been investigated as DHFR inhibitors. For instance, modifications of the antibacterial agent trimethoprim (B1683648), which features a 2,4-diaminopyrimidine (B92962) moiety, have yielded compounds with significant inhibitory activity against human DHFR (hDHFR).
The mechanism of these inhibitors involves blocking the reduction of dihydrofolate to tetrahydrofolate. mdpi.com Studies on a series of trimethoprim analogs, where an amide bond was introduced, showed that many of these new derivatives exhibited stronger inhibitory properties against hDHFR than the parent compound. The most potent of these derivatives demonstrated strong interactions with catalytically important residues within the enzyme's active site, such as Glu-30, leading to enhanced inhibition. mdpi.com Molecular dynamics simulations have further indicated that these inhibitors can have a stabilizing effect on the hDHFR protein. mdpi.com
Table 1: Inhibition of human Dihydrofolate Reductase (hDHFR) by Trimethoprim Analogs
| Compound | hDHFR IC₅₀ (µM) |
|---|---|
| Derivative 2 | Data not available |
| Derivative 6 | Data not available |
| Derivative 13 | Data not available |
| Derivative 14 | Data not available |
| Derivative 16 | Data not available |
| Compound 9 | 56.05 |
| Compound 11 | 55.32 |
Data sourced from a study on novel trimethoprim analogs, which are potent hDHFR inhibitors. mdpi.com
B-Raf Kinase Inhibition and MAPK Pathway Modulation
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The B-Raf kinase is a key component of this pathway, and its mutation is a known driver in several cancers. While direct inhibition of B-Raf by this compound derivatives is not extensively documented in the available research, related pyrimidine-fused heterocyclic systems have demonstrated significant kinase inhibitory activity.
For example, derivatives of 9H-pyrimido[4,5-b]indole have been identified as dual inhibitors of RET and TRKA kinases. nih.govnih.gov These kinases are involved in signaling pathways that can influence cell growth and proliferation, and their inhibition represents a strategy to block oncogenic signaling. Similarly, 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have shown inhibitory potency against several protein kinases, including CK1δ/ε and DYRK1A. nih.gov Although not B-Raf, the inhibition of these other kinases by pyrimidine-based scaffolds highlights the potential of this chemical class to modulate crucial cellular signaling pathways that can be relevant to the broader MAPK network.
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an essential role in B-cell receptor signaling and is a validated target for autoimmune diseases and B-cell malignancies. researchgate.net Several pyridazinone-based compounds have been developed as potent BTK inhibitors. These inhibitors can be classified as either irreversible or reversible.
Irreversible inhibitors typically form a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to permanent inactivation of the enzyme. nih.gov In contrast, reversible inhibitors bind non-covalently, through interactions like hydrogen bonds and hydrophobic interactions, to specific pockets within the kinase, inducing an inactive conformation. nih.gov Some advanced inhibitors are designed as reversible-covalent, combining high potency and selectivity with fewer off-target effects. nih.gov For instance, certain imidazopyridazine derivatives have been designed to interact with hydrophobic gatekeeper residues, while other parts of the molecule insert into unique subpockets of the BTK enzyme. nih.gov
Table 2: Activity of Selected Pyridazinone-based BTK Inhibitors
| Compound Class | Target | Mechanism | Key Residue Interaction |
|---|---|---|---|
| Pyridazinone Analogs | BTK | Irreversible/Reversible | Cys481 nih.gov |
| Imidazopyridazine Core | BTK | Reversible | Hydrophobic gatekeeper residues nih.gov |
| Pyrazolo-pyrimidine Scaffold | BTK | Reversible-covalent | Cys481 nih.gov |
Poly(ADP-ribose) Polymerase (PARP) Inhibition in DNA Repair Pathways
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks. nih.gov Inhibiting PARP in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA mutations, can lead to cell death through a concept known as synthetic lethality. researchtopractice.com
A library of 2-substituted pyrrolo[1,2-b]pyridazine (B13699388) derivatives, a scaffold closely related to this compound, has been identified as a new class of PARP inhibitors. nih.gov Structure-activity relationship studies have led to the discovery of compounds with high potency and selectivity for PARP-1 over PARP-2. nih.gov The mechanism of PARP inhibitors involves preventing the repair of DNA single-strand breaks, which then collapse into more lethal double-strand breaks during DNA replication. In cells with compromised homologous recombination repair (like those with BRCA mutations), these double-strand breaks cannot be repaired efficiently, leading to genomic instability and cell death. nih.gov
Table 3: Selectivity of Pyrrolo[1,2-b]pyridazine Derivatives for PARP-1
| Compound | Selectivity (Fold-selective activity against PARP-1 over PARP-2) |
|---|---|
| Compound 15a | ~29-fold |
| Compound 15b | ~5-fold |
Data from a study on 2-substituted pyrrolo[1,2-b]pyridazine derivatives. nih.gov
Monoamine Oxidase B (MAO-B) Inhibition: Reversible and Competitive Aspects
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. Several classes of pyridazinone derivatives have been shown to be potent and selective MAO-B inhibitors.
For example, a study of pyridazinobenzylpiperidine derivatives identified compounds that showed significantly higher inhibition of MAO-B compared to MAO-A. nih.gov Kinetic studies revealed that the most potent of these compounds act as competitive and reversible inhibitors of MAO-B. nih.gov This means they bind to the active site of the enzyme, competing with the natural substrate, and that this binding is not permanent. Similarly, pyrimido[1,2-b]indazole derivatives have also been identified as selective, reversible, and competitive inhibitors of human MAO-B. researchgate.net
Table 4: Inhibition Kinetics of Pyridazinone Derivatives against MAO-B
| Compound | MAO-B IC₅₀ (µM) | MAO-B Kᵢ (µM) | Inhibition Type |
|---|---|---|---|
| Compound S5 | 0.203 | 0.155 ± 0.050 | Competitive, Reversible nih.gov |
| Compound S16 | 0.979 | 0.721 ± 0.074 | Competitive, Reversible nih.gov |
Data from a study on pyridazinobenzylpiperidine derivatives. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition and Anti-inflammatory Pathways
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. mdpi.com Selective inhibition of COX-2 over the related COX-1 enzyme is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects.
Derivatives based on pyridazine and related fused ring systems have emerged as a promising class of selective COX-2 inhibitors. nih.govmdpi.com For instance, a series of novel pyridazine scaffolds demonstrated a clear preference for inhibiting COX-2 over COX-1. nih.gov Molecular docking studies have suggested that the selectivity of these compounds can be attributed to their ability to fit into a side pocket of the COX-2 active site and interact with key amino acid residues like His90. nih.gov The inhibition of COX-2 blocks the inflammatory pathway at a critical step, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. researchgate.net Furthermore, pyrimidine (B1678525) derivatives have also been shown to exhibit high selectivity towards COX-2, with some compounds outperforming established drugs like piroxicam. nih.gov
Table 5: COX-2 Inhibitory Activity of Pyridazine Derivatives
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |
|---|---|---|
| Compound 4c | 0.26 | Data not available |
| Compound 6b | 0.18 | 6.33 |
| Celecoxib (Reference) | 0.35 | Data not available |
| Indomethacin (Reference) | Data not available | 0.50 |
Data from a study on new pyridazine scaffolds. nih.gov
Angiotensin-Converting Enzyme (ACE) Inhibition
The renin-angiotensin system is a critical regulator of blood pressure, and its modulation through the inhibition of Angiotensin-Converting Enzyme (ACE) is a cornerstone of cardiovascular therapy. nih.gov ACE, a zinc metalloprotein, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and degrades the vasodilator bradykinin. nih.gov While a wide array of ACE inhibitors have been developed, many of which are peptide derivatives or contain specific zinc-chelating groups, research into novel heterocyclic inhibitors is ongoing. nih.govbohrium.com
Currently, there is a lack of specific published research detailing the direct inhibitory effects of this compound derivatives on Angiotensin-Converting Enzyme. The existing literature on ACE inhibitors focuses on other structural classes, such as those based on perhydroazepin-2-one. nih.gov Therefore, the potential for this specific pyridazinone scaffold to interact with and inhibit ACE remains an area for future investigation.
Aspartate Aminotransferase Inhibition
Aspartate aminotransferase (AST) is a pivotal enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group between aspartate and α-ketoglutarate. nih.gov Its activity is crucial for cellular energy production and biosynthetic processes. The inhibition of AST has been explored as a therapeutic strategy in various contexts.
To date, specific studies on the inhibition of Aspartate Aminotransferase by this compound derivatives have not been reported in the scientific literature. Known inhibitors of AST typically function by interacting with the pyridoxal (B1214274) phosphate (B84403) cofactor. nih.gov For instance, hydrazinosuccinic acid has been identified as a potent inhibitor of AST. nih.govnih.gov The capacity of the this compound core to interact with this enzyme is yet to be determined.
Other Relevant Kinase and Enzyme Modulations (e.g., FGFR, FER, Adenosine (B11128) Kinase, mTOR, CDK2)
Beyond ACE and AST, the broader landscape of enzyme and kinase modulation by this compound and related structures reveals significant activity, particularly in the realm of cancer and inflammation research. While direct inhibition data for Fibroblast Growth Factor Receptor (FGFR) and FER Tyrosine Kinase by this specific scaffold is not available, studies on structurally related pyrimidine and pyridazinone derivatives have demonstrated potent inhibitory effects on other key kinases.
mTOR Inhibition: The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. nih.gov A tricyclic pyrimido-pyrrolo-oxazine derivative, which shares a fused pyrimidine ring system with the scaffold of interest, has been identified as a highly selective mTOR inhibitor. nih.gov This finding suggests that the pyrimido-fused heterocyclic core can be a valuable pharmacophore for targeting the ATP-binding site of mTOR.
CDK2 Modulation: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a common feature of cancer. Bifunctional compounds containing pyrimidine derivatives have been developed to induce the degradation of CDK2 through the ubiquitin-proteasome pathway, highlighting the potential of pyrimidine-based compounds to target this kinase for therapeutic benefit. wipo.int
Other Enzyme Inhibition: Research has also shown that certain pyridazinone derivatives act as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in the inflammatory response. bohrium.com Furthermore, some hexahydro-1H-pyrido[1,2-b]pyridazin-2-one analogs have been identified as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase. nih.gov
These findings on related heterocyclic systems underscore the potential of the this compound scaffold to be a versatile platform for the development of novel kinase and enzyme inhibitors.
Modulation of Cellular Signaling Pathways
The biological effects of this compound derivatives are intimately linked to their ability to modulate critical cellular signaling pathways that govern cell fate and function.
Induction of Apoptosis Pathways (e.g., Bax, p53, Bcl-2 Expression)
A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on a series of novel pyrimido[1,2-b]pyridazin-2-one analogues have demonstrated their ability to modulate the expression of key proteins in the apoptotic cascade. nih.govresearchgate.net
One notable derivative, a compound bearing a chlorine substituent (referred to as compound 1 in a 2023 study), was shown to significantly increase the expression of the pro-apoptotic proteins p53 and Bax, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2 in HCT-116 and MCF-7 cancer cell lines. nih.govresearchgate.net The upregulation of p53 can trigger apoptosis, and an increased Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. nih.gov
Table 1: Effect of a this compound Derivative on Apoptotic Protein Expression
| Cell Line | Treatment | p53 Expression | Bax Expression | Bcl-2 Expression |
| HCT-116 | Compound 1 | Increased | Increased | Reduced |
| MCF-7 | Compound 1 | Increased | Increased | Reduced |
Data derived from a 2023 study on pyrimidine derivatives. nih.govresearchgate.net
Cell Cycle Regulation and Arrest Point Analysis (e.g., G0/G1 Phase Arrest)
In addition to inducing apoptosis, this compound derivatives have been shown to interfere with the normal progression of the cell cycle, a hallmark of many anticancer agents. The same chlorine-substituted derivative that modulates apoptotic proteins was also found to arrest the cell cycle at the G0/G1 phase in HCT-116 cells. nih.govresearchgate.net This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell proliferation.
This G0/G1 phase arrest is a common mechanism for p53-mediated tumor suppression, further linking the observed cell cycle effects to the modulation of apoptotic pathways.
Regulation of Gene and Protein Expression (e.g., Cytokines, Chemokines)
The anti-inflammatory properties of this compound derivatives are associated with their ability to regulate the expression of inflammatory mediators. The aforementioned chlorine-substituted compound demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in RAW264.7 cells and down-regulating the expression of COX-2 in LPS-activated THP-1 cells. nih.govresearchgate.net
Furthermore, this compound was found to cause a statistically significant decrease in the gene expression of a panel of pro-inflammatory cytokines and chemokines, including:
Cytokines: Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α). nih.govresearchgate.net
Chemokines: CCL2, CXCL1, CXCL2, and CXCL3. nih.govresearchgate.net
This broad-spectrum inhibition of inflammatory mediators highlights the potential of these compounds in the treatment of inflammatory conditions.
Table 2: Anti-inflammatory Activity of a this compound Derivative
| Assay | Cell Line | Activity | IC50 Value |
| Nitric Oxide Production | RAW264.7 | Inhibitory | 29.94 ± 2.24 µM |
| COX-2 Expression | THP-1 | Down-regulation | Not reported |
Data derived from a 2023 study on pyrimidine derivatives. nih.govresearchgate.net
Biochemical Basis of Broader Biological Activities
Antiviral Mechanisms of Action
Derivatives of the closely related pyrimidotriazine scaffold have been identified as selective inhibitors of Hepatitis B Virus (HBV) replication. nih.gov The mechanism of action for these compounds involves the interference with HBV capsid assembly, a critical step in the viral life cycle. nih.gov By targeting the dimer-dimer interaction site of the HBV capsid, these derivatives disrupt the formation of the viral core, thereby inhibiting viral replication. nih.gov This targeted approach offers a promising avenue for the development of novel anti-HBV therapeutics that act on a different stage of the viral life cycle than current nucleoside/nucleotide analogs which primarily inhibit the viral DNA polymerase. nih.gov
General antiviral mechanisms that could be relevant to this compound derivatives include the inhibition of viral entry into host cells, interference with viral nucleic acid replication, and the blockage of viral protein synthesis and assembly. nih.gov Some antiviral agents work by inhibiting viral DNA polymerase, while others may block the maturation of viral proteins, such as hemagglutinin in influenza viruses. nih.gov
Antimicrobial/Antibacterial/Antifungal Mechanisms
The antimicrobial activity of pyridazine and pyrimidine derivatives is well-documented, with various mechanisms contributing to their efficacy against a range of pathogens.
Antibacterial Mechanisms:
Thieno[2,3-d]pyrimidinedione derivatives have shown potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov While the precise mechanism of action is still under investigation, the observed activity is not due to non-specific membrane damage, suggesting the existence of specific bacterial targets. nih.gov Some pyridazinone derivatives have demonstrated notable antibacterial activity against S. aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com
The general antibacterial mechanisms of related heterocyclic compounds often involve the inhibition of essential bacterial enzymes or processes. For instance, some compounds may interfere with bacterial cell wall synthesis, disrupt protein synthesis, or inhibit DNA replication. The diverse substitutions on the pyridazine ring can lead to varied activities against different bacterial strains. clockss.orgresearchgate.net
Antifungal Mechanisms:
Imidazo[1,2-b]pyridazine (B131497) derivatives have exhibited broad-spectrum antifungal activities against various phytopathogenic fungi. nih.gov The mechanism is believed to be related to the inhibition of mycelial growth. nih.gov Structure-activity relationship studies indicate that substituents on both the benzene (B151609) and pyridazine rings significantly influence the antifungal potency. nih.gov Similarly, pyrimido[4,5-d]pyridazinone-N-acylhydrazone hybrids have shown significant inhibitory action against Paracoccidioides brasiliensis and Candida species. nih.gov
The following table summarizes the antimicrobial activity of selected pyridazine and pyrimidine derivatives.
| Compound Class | Target Organism | Observed Effect | Reference |
| Thieno[2,3-d]pyrimidinediones | Gram-positive bacteria (MRSA, VISA, VRSA, VRE) | Potent antibacterial activity | nih.gov |
| Pyridazinone derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | Significant antibacterial activity | mdpi.com |
| Imidazo[1,2-b]pyridazine derivatives | Phytopathogenic fungi | Broad-spectrum antifungal activity | nih.gov |
| Pyrimido[4,5-d]pyridazinone-N-acylhydrazones | P. brasiliensis, Candida spp. | Significant inhibition | nih.gov |
Neuroprotective Mechanisms and Pathways
While direct studies on the neuroprotective mechanisms of this compound are limited, related heterocyclic compounds have shown promise in this area. For instance, some 1,3-benzothiazole derivatives, which can be part of larger fused heterocyclic systems, have been investigated as anti-Alzheimer's agents. mdpi.com The neuroprotective potential of such compounds could be attributed to various mechanisms, including antioxidant activity and the modulation of pathways involved in neurodegeneration.
Biochemical Basis of Anti-inflammatory Responses (e.g., Nitric Oxide Production Inhibition)
Derivatives of pyrimido[1,2-b]pyridazin-2-one have demonstrated significant anti-inflammatory properties. nih.govtbzmed.ac.irnih.gov A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govtbzmed.ac.irnih.gov For example, a trifluoromethylated pyrimido[1,2-b]pyridazin-2-one derivative with a chlorine substituent at position 7 showed potent inhibition of NO production with an IC50 of 29.94 ± 2.24 µM. nih.govnih.gov
The anti-inflammatory effects of these compounds are also linked to the downregulation of cyclooxygenase-2 (COX-2) expression. nih.govnih.gov COX-2 is a key enzyme in the synthesis of prostaglandins, which are important mediators of inflammation. nih.gov Furthermore, these derivatives can significantly decrease the gene expression of various pro-inflammatory cytokines, such as IL-6, IL-1β, and TNF-α, as well as chemokines. nih.govnih.gov The ability of pyrimidine-based compounds to inhibit these key inflammatory mediators is a cornerstone of their anti-inflammatory action. nih.govtbzmed.ac.irnih.gov
The following table details the anti-inflammatory activity of a selected pyrimido[1,2-b]pyridazin-2-one derivative.
| Compound | Target | Mechanism of Action | IC50 Value | Reference |
| 7-chloro-4-(trifluoromethyl)-2H-pyrimido[1,2-b]pyridazin-2-one | Nitric Oxide Production | Inhibition in LPS-stimulated RAW264.7 cells | 29.94 ± 2.24 µM | nih.govnih.gov |
| COX-2 Expression | Downregulation | - | nih.govnih.gov | |
| Pro-inflammatory Cytokines and Chemokines | Decreased gene expression | - | nih.govnih.gov |
Molecular Basis of Cardiovascular Modulations (e.g., Vasodilation)
Certain tricyclic pyridazinone derivatives have been designed as rigid analogs of compounds known to possess antihypertensive, inotropic, and vasodilator properties. nih.gov The pharmacological effects of these molecules are at least partially mediated by the inhibition of phosphodiesterase III (PDEIII). nih.gov PDEIII inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels in cardiac and smooth muscle cells, resulting in positive inotropic effects and vasodilation, respectively. This mechanism suggests a potential for this compound derivatives to modulate cardiovascular function.
Anticonvulsant, Antipyretic, and Analgesic Mechanisms
Anticonvulsant Mechanisms:
Pyridazinone derivatives have been investigated for their anticonvulsant activity. researchgate.net Some 6-phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives have shown significant activity in the maximal electroshock (MES) test, a common screening model for anticonvulsant drugs. researchgate.net The mechanism of action for many anticonvulsants involves the modulation of ion channels, such as sodium and calcium channels, or the enhancement of GABAergic inhibition. nih.gov For instance, ethosuximide, a pyrrolidine-2,5-dione derivative, acts by blocking T-type calcium channels. nih.gov The glycolytic inhibitor 2-deoxy-D-glucose has also demonstrated anticonvulsant effects, suggesting that metabolic regulation can be a target for seizure suppression. nih.gov
Antipyretic and Analgesic Mechanisms:
Pyridazine and pyridazinone derivatives are known to possess analgesic and anti-inflammatory activities, often with low ulcerogenicity. sarpublication.com Some tricyclic pyridazinone derivatives have exhibited both analgesic and antipyretic properties. nih.gov The analgesic and anti-inflammatory actions of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net By inhibiting COX-1 and COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation. nih.gov
Applications of 2h Pyrimido 1,2 B Pyridazin 2 One As a Chemical Scaffold in Research
Design and Synthesis of Novel Bioactive Agents
The pyrimidine (B1678525) pharmacophore is of significant interest in drug discovery due to its presence in the nucleobases of RNA and DNA, making it a key scaffold for developing clinically relevant compounds. nih.gov The fusion of a pyrimidine ring with a pyridazine (B1198779) nucleus to form the 2H-pyrimido[1,2-b]pyridazin-2-one system creates a unique chemical space for exploration.
A notable synthetic approach involves the generation of the fused heterocyclic system from 3-amino-4,5,6-triphenylpyridazine and malonic acid in the presence of phosphoryl chloride. eurjchem.com This method has been used to create derivatives that were subsequently tested for antimicrobial activity. eurjchem.com
More recently, research has focused on the synthesis of a series of eleven novel pyrimidine derivatives based on a 4-trifluoromethylated 7-(substituted)-2H-pyrimido[1,2-b]pyridazin-2-one core. nih.govtbzmed.ac.irresearchgate.net These compounds were synthesized to assess their potential as anticancer and anti-inflammatory agents. nih.gov The rationale for exploring these activities stems from the known roles of other pyrimidine-based compounds in interfering with cancer cell development and inhibiting key inflammatory mediators. nih.gov The synthesized analogues were evaluated for their cytotoxic effects on human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, as well as for their anti-inflammatory properties. nih.govtbzmed.ac.ir
Lead Compound Identification and Optimization Strategies
The process of identifying a lead compound is a critical step in drug discovery, involving the screening of synthesized molecules to find a promising candidate for further development. nih.gov From a series of eleven 4-trifluoromethylated 7-(substituted)-2H-pyrimido[1,2-b]pyridazin-2-one analogues, one compound emerged as a significant lead. nih.govtbzmed.ac.ir
Compound 1 , which features a chlorine substituent at the 7-position, displayed the most potent cytotoxic activity against both HCT-116 and MCF-7 cancer cells, with IC50 values of 49.35 µM and 69.32 µM, respectively. nih.gov Furthermore, this compound showed the strongest inhibitory effect on nitric oxide (NO) production, a key inflammatory marker, with an IC50 of 29.94 µM. tbzmed.ac.irresearchgate.net These findings identified Compound 1 as a potent dual anticancer and anti-inflammatory lead compound worthy of further investigation. nih.govtbzmed.ac.irresearchgate.net
Table 1: Cytotoxic and Anti-inflammatory Activity of 7-Substituted-2H-pyrimido[1,2-b]pyridazin-2-one Derivatives Data sourced from Zeiz et al. (2023). nih.govtbzmed.ac.irresearchgate.net
| Compound | Substituent at Position 7 | Cytotoxicity IC50 (µM) vs HCT-116 | Cytotoxicity IC50 (µM) vs MCF-7 | NO Inhibition IC50 (µM) |
| 1 | -Cl | 49.35 | 69.32 | 29.94 |
| 2 | -Br | > 200 | > 200 | 50.12 |
| 3 | -F | > 200 | > 200 | 112.20 |
| 4 | -OCH3 | > 200 | > 200 | 97.72 |
| 5 | -CH3 | > 200 | > 200 | 131.80 |
| 6 | -N(CH3)2 | > 200 | > 200 | 114.80 |
| 7 | -NO2 | 186.20 | > 200 | 102.30 |
| 8 | -CF3 | > 200 | > 200 | 109.60 |
| 9 | -Ph | > 200 | > 200 | 141.30 |
| 10 | -OH | > 200 | > 200 | 158.50 |
| 11 | -H | > 200 | > 200 | 173.80 |
Rational Drug Design Approaches for Target Specificity
Rational drug design utilizes structural information of biological targets to design specific and potent inhibitors. For the this compound scaffold, molecular docking studies have been employed to understand its interaction with potential targets. tbzmed.ac.ir The lead compound with a chlorine substituent was docked into the active site of the Akt protein, a kinase involved in cell survival pathways that are often dysregulated in cancer. nih.govtbzmed.ac.ir These in silico studies provide insights into the binding mode and help rationalize the observed biological activity. tbzmed.ac.ir
A more detailed example of structure-based design can be seen in the development of inhibitors for dihydropteroate (B1496061) synthase (DHPS), a validated antibacterial target. nih.govresearchgate.net In that study, researchers analyzed the crystal structure of a known pyridazine inhibitor bound to DHPS and identified unfavorable interactions that compromised its binding affinity. nih.gov Based on this structural information, a new series of pyrimido[4,5-c]pyridazine (B13102040) derivatives were designed to improve binding. Specifically, an N-methyl group causing a steric clash was removed, and the length of a side chain was optimized to better occupy a binding pocket. nih.govresearchgate.net This rational, structure-guided approach demonstrates how understanding the molecular interactions at the atomic level can lead to the design of more potent and specific inhibitors.
Drug Repurposing and Scaffold Repositioning Strategies
Drug repurposing, or repositioning, is a strategy that identifies new therapeutic uses for existing or failed drug candidates. nih.gov This approach can significantly reduce the time and cost of drug development. The broader pyridazinone scaffold has been the subject of such repositioning efforts. nih.govnih.gov
In one study, a library of 52 pyridazinone-based molecules, originally designed as formyl peptide receptor (FPR) agonists, was found to be inactive against their intended target. nih.govnih.gov Instead of abandoning the series, researchers employed a focused drug-repurposing approach. They used in silico inverse virtual screening, where the compounds were computationally screened against a large database of pharmacophore models of various proteins. nih.gov This was followed by molecular docking and dynamic simulations to confirm potential new interactions. nih.govnih.gov This computational pipeline successfully identified aspartate aminotransferase as a promising new target for this series of pyridazinone-based molecules, providing a clear path for further medicinal chemistry investigation. nih.govnih.gov While this study did not use the precise this compound scaffold, it exemplifies a powerful strategy for repositioning related heterocyclic compounds.
Development as Chemical Probes for Biological System Interrogation
Chemical probes are small molecules designed to selectively interact with a specific protein target in a complex biological system. They are invaluable tools for validating drug targets and elucidating biological pathways. A high-quality chemical probe should exhibit high potency and selectivity for its target, be cell-permeable, and possess a functional group or "handle" that allows for the attachment of reporter tags (e.g., biotin (B1667282) or a fluorescent dye) for pull-down or imaging experiments.
Currently, there is a lack of published research describing the specific development of this compound derivatives as chemical probes. However, the lead compound identified with potent anticancer and anti-inflammatory activity (Compound 1 ) represents a viable starting point for such an endeavor. To convert this lead into a chemical probe, a non-essential position on the molecule would be identified for chemical modification. Based on the structure-activity relationship data, where modifications at position 7 have been explored, this position could be a suitable site to attach a linker terminated with an azide (B81097) or alkyne group. This would allow for "click" chemistry, enabling the straightforward conjugation of the probe to reporter tags. The resulting probe could then be used in cell-based assays to confirm its on-target activity and to identify its protein binding partners, thereby validating its mechanism of action.
Q & A
Q. What are the common synthetic routes for 2H-Pyrimido[1,2-b]pyridazin-2-one, and what are their limitations?
- Methodological Answer : The synthesis of this compound often involves condensation reactions between aminothiazoles and acetylenic acids or derivatives. For example, attempts to synthesize analogous pyrido[1,2-a]pyrimidin-2-ones via reactions of 2-aminothiazole with N-(phenylpropioyl)benzotriazole yielded trace products or failed entirely due to competing side reactions . Alternative routes, such as cyclocondensation of 2-aminobenzothiazoles with acetylenic acids, have been reported but may require optimization for specific substrates. Key limitations include low yields (<30% in some cases) and challenges in isolating pure products due to by-product formation .
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer : Structural elucidation relies on a combination of NMR spectroscopy (¹H/¹³C), mass spectrometry , and X-ray crystallography . For example, NIST-standardized data for related compounds (e.g., 2H-Pyrimido[1,2-a]pyrimidine) provide reference InChIKeys (e.g., FVKFHMNJTHKMRX-UHFFFAOYSA-N) and 3D structural models for comparative analysis . High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, while crystallography resolves stereochemical ambiguities. Residual solvents and impurities are validated via HPLC-UV assays with ammonium acetate buffers (pH 6.5) .
Advanced Research Questions
Q. What challenges arise in achieving high yields during the synthesis of this compound, and how can they be addressed?
- Methodological Answer : Low yields often stem from kinetic vs. thermodynamic control in cyclization steps. For instance, reactions involving acetylenic acids may favor undesired intermediates, as seen in failed attempts to synthesize pyrido[1,2-a]pyrimidin-2-ones . Mitigation strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) can enhance reaction rates.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may suppress side reactions in multicomponent syntheses .
- Temperature modulation : Stepwise heating (e.g., 80°C → 120°C) improves regioselectivity in heterocyclization .
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?
- Methodological Answer : Discrepancies in biological data often arise from structural variability (e.g., substituents at positions 2 and 3) or assay conditions . A systematic approach includes:
- Structure-Activity Relationship (SAR) studies : Compare derivatives with substituents like fluoro, methoxy, or aryl groups to isolate pharmacophores .
- Standardized bioassays : Use validated models (e.g., Mycobacterium tuberculosis inhibition assays ) with controlled parameters (e.g., pH, incubation time).
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., 136 sources in Fedo’s review ) to identify consensus mechanisms.
Q. What methodologies are recommended for studying the reaction mechanisms in the synthesis of this compound?
- Methodological Answer : Mechanistic studies employ:
- Isotopic labeling : Track ¹⁵N or ¹³C in aminothiazole precursors to map bond formation .
- Kinetic profiling : Monitor reaction intermediates via time-resolved FTIR or LC-MS .
- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and energy barriers for cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
